molecular formula C13H16N4O2 B8748566 1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)-

1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)-

Cat. No.: B8748566
M. Wt: 260.29 g/mol
InChI Key: MJWNZUXIXLDUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- is an organic compound that features a quinoline ring substituted with a nitro group and a propanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Nitration: The quinoline ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Alkylation: The nitrated quinoline is then alkylated with 2-methyl-1,2-propanediamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups in the propanediamine moiety can participate in nucleophilic substitution reactions with electrophiles.

    Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

    Condensation Reagents: Aldehydes, ketones.

Major Products

    Reduction: Formation of 1,2-Propanediamine, 2-methyl-N1-(3-amino-4-quinolinyl)-.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

    Condensation: Formation of imines or Schiff bases.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the presence of the quinoline ring and nitro group.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine, 2-methyl-: Lacks the quinoline ring and nitro group, resulting in different chemical properties and applications.

    1,2-Propanediamine, N1-(3-nitro-4-quinolinyl)-: Similar structure but without the methyl group, leading to differences in reactivity and biological activity.

    2-Methyl-1,2-propanediamine: Lacks the quinoline ring and nitro group, used primarily as a building block in organic synthesis.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- is unique due to the presence of both the quinoline ring and nitro group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-methyl-1-N-(3-nitroquinolin-4-yl)propane-1,2-diamine

InChI

InChI=1S/C13H16N4O2/c1-13(2,14)8-16-12-9-5-3-4-6-10(9)15-7-11(12)17(18)19/h3-7H,8,14H2,1-2H3,(H,15,16)

InChI Key

MJWNZUXIXLDUET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-chloro-3-nitroquinoline (17.3 g, 83.2 mmol) in 200 mL of anhydrous CH2Cl2, under N2, was treated with triethylamine (23.2 mL, 166.4 mmol) and 1,2-diamino-2-methylpropane (9.57 mL, 91.5 mmol). After stirring overnight, the reaction mixture was diluted with 800 mL of CHCl3 washed with H2O (3×300 mL) and brine (300 mL). The organic portion was dried over Na2SO4 and concentrated to give 2-methyl-N1-(3-nitroquinolin-4-yl)propane-1,2-diamine (21.0 g) as a bright yellow solid.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
9.57 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

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